Methyl 7-bromo-2-methylheptanoate
Description
Methyl 7-bromo-2-methylheptanoate (C₉H₁₇BrO₂) is a brominated methyl ester characterized by a seven-carbon aliphatic chain with a methyl substituent at position 2 and a bromine atom at position 5. Brominated esters like this are typically synthesized via esterification or alkylation reactions and serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry due to the bromine atom’s utility in nucleophilic substitution or elimination reactions .
Properties
CAS No. |
54131-74-7 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
methyl 7-bromo-2-methylheptanoate |
InChI |
InChI=1S/C9H17BrO2/c1-8(9(11)12-2)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
VEAHFAXXVWTYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCBr)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs differ in ester groups, substituent positions, and functional groups, leading to variations in reactivity, physical properties, and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of Methyl 7-Bromo-2-Methylheptanoate and Analogs
Key Findings:
Ethyl 7-bromo-2,2-dimethylheptanoate () exhibits enhanced hydrophobicity and thermal stability due to its branched structure, making it suitable for lipid-based formulations .
Functional Group Differences: 7-Bromo-2-heptanone () lacks the ester group, rendering it less reactive toward hydrolysis but more amenable to ketone-specific reactions (e.g., Grignard additions) . Aryl-substituted analogs like Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate () are tailored for aromatic coupling reactions in drug discovery .
Synthetic Applications: Methyl 7-bromoheptanoate () is used in Pd-catalyzed cross-coupling reactions (65–76% yield) under Cs₂CO₃/DMF conditions . The 2-methyl variant may require optimized conditions to mitigate steric effects. Ethyl esters (e.g., ) are preferred in industrial processes due to lower volatility compared to methyl esters .
Safety and Handling :
- Brominated esters generally require precautions against skin/eye contact and inhalation, as seen in safety protocols for 2-bromo-2-methylpropane (). Proper PPE (gloves, goggles) and ventilation are critical .
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